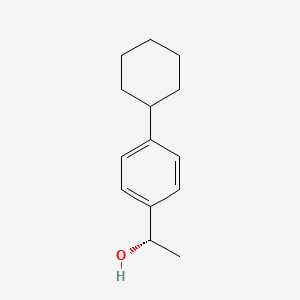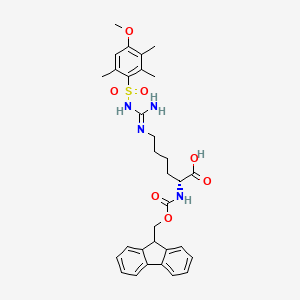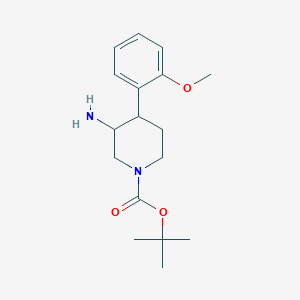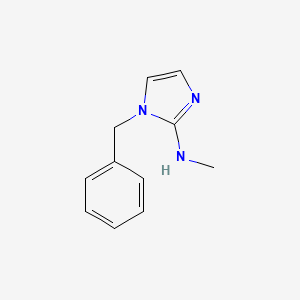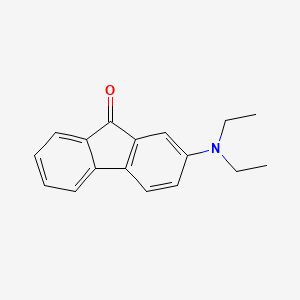
2-(diethylamino)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a diethylamino group attached to the fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-9H-fluoren-9-one typically involves the reaction of fluorene with diethylamine in the presence of a suitable catalyst. One common method involves the use of a Friedel-Crafts acylation reaction, where fluorene is reacted with diethylamine and an acylating agent such as acetyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorene derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorene derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of polymers, coatings, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the fluorenone moiety can interact with cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: Lacks the diethylamino group, making it less versatile in certain reactions.
2-(Dimethylamino)-9H-fluoren-9-one: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to different chemical properties.
9H-Fluoren-9-one: The parent compound without any amino substitution.
Uniqueness
2-(Diethylamino)-9H-fluoren-9-one is unique due to the presence of the diethylamino group, which enhances its reactivity and potential applications in various fields. This structural feature allows for greater versatility in chemical reactions and interactions with biological molecules.
Propriétés
Numéro CAS |
139263-33-5 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(diethylamino)fluoren-9-one |
InChI |
InChI=1S/C17H17NO/c1-3-18(4-2)12-9-10-14-13-7-5-6-8-15(13)17(19)16(14)11-12/h5-11H,3-4H2,1-2H3 |
Clé InChI |
GAHRNNJNTXOUGL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)
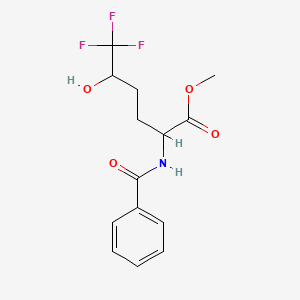
![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
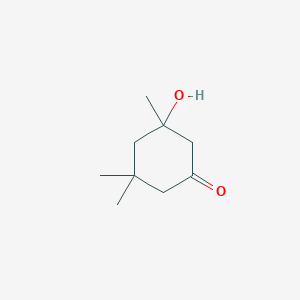
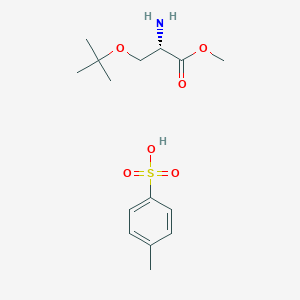
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
